N-(4-anilinophenyl)-2-(2-naphthyloxy)acetamide
Description
Properties
IUPAC Name |
N-(4-anilinophenyl)-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c27-24(17-28-23-15-10-18-6-4-5-7-19(18)16-23)26-22-13-11-21(12-14-22)25-20-8-2-1-3-9-20/h1-16,25H,17H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMGJEBWJZDQMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(2-Naphthyloxy)acetic Acid
The foundational step involves preparing 2-(2-naphthyloxy)acetic acid, achieved through nucleophilic substitution.
Table 1: Optimization of 2-(2-Naphthyloxy)acetic Acid Synthesis
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Ethanol/water (3:1) | Maximizes solubility |
| Temperature | 70°C | Prevents decomposition |
| Reaction Time | 7 hours | Balances completion vs. side reactions |
Activation of Carboxylic Acid Group
The carboxylic acid group of 2-(2-naphthyloxy)acetic acid is activated for amide bond formation.
-
Common Activators :
-
Solvent Systems : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reactivity.
Coupling with 4-Aminoaniline
Amide Bond Formation
The activated acid reacts with 4-aminoaniline under controlled conditions:
Table 2: Comparison of Coupling Agents
| Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCC | DMF | 25°C | 78 | 92 |
| EDC | THF | 0–25°C | 82 | 95 |
| DIC | Acetonitrile | 10°C | 70 | 88 |
Purification and Isolation
Crystallization Techniques
Chromatographic Methods
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Silica Gel Chromatography : Employed for lab-scale purification with ethyl acetate/hexane (30:70).
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Industrial Alternatives : Centrifugal partition chromatography reduces silica gel dependency, enhancing scalability.
Industrial-Scale Production Considerations
Process Optimization
Table 3: Industrial vs. Lab-Scale Parameters
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Batch Size | 100 g | 50–100 kg |
| Reaction Time | 8 hours | 6 hours (optimized) |
| Purity | 95–98% | 99.5% |
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-(4-anilinophenyl)-2-(2-naphthyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Anticancer Activity
N-(4-anilinophenyl)-2-(2-naphthyloxy)acetamide has shown promising results in anticancer studies. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, structural analogs have demonstrated significant cytotoxicity against human cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents.
- Case Study : A study evaluated the anticancer effects of similar compounds, reporting growth inhibition percentages of over 70% against multiple cancer cell lines, including breast and lung cancers .
Anticonvulsant Activity
The compound's structural similarities to other phenylacetamides have led to investigations into its anticonvulsant properties. Analog compounds have been synthesized and tested for efficacy against seizures.
- Case Study : In a study involving animal models, certain derivatives exhibited significant activity in maximal electroshock and pentylenetetrazole-induced seizure models, suggesting potential therapeutic applications in epilepsy treatment .
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This aspect is crucial for developing treatments for diseases like Alzheimer's and other neurodegenerative disorders.
- Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | Inhibition Percentage |
|---|---|---|
| Compound A | Acetylcholinesterase | 85% |
| Compound B | Cyclooxygenase-2 | 78% |
Antimicrobial Properties
Research has indicated that compounds with similar structures possess antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Case Study : Preliminary studies showed minimum inhibitory concentrations (MIC) around 256 µg/mL for related compounds, suggesting potential use in antimicrobial therapies.
Research Methodologies
The applications of this compound have been explored through various methodologies:
- In Vitro Studies : These studies assess the cytotoxicity and enzyme inhibition using cultured cell lines.
- In Vivo Studies : Animal models are used to evaluate the pharmacological effects, including anticonvulsant and anticancer activities.
- Structure-Activity Relationship (SAR) : Investigations into how structural modifications affect biological activity help in optimizing lead compounds for drug development.
Mechanism of Action
The mechanism of action of N-(4-anilinophenyl)-2-(2-naphthyloxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Enzyme Inhibitors (MAO, AChE, BChE)
Acetamide derivatives are well-documented as enzyme inhibitors. For example:
- N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide: Exhibits potent MAO-A inhibition (IC₅₀ = 0.028 µM) with 50-fold selectivity over MAO-B .
- Milacemide and Safinamide : MAO-B inhibitors used in Parkinson’s disease (PD) management .
- Triazole-benzothiazole acetamides : Show dual inhibition of AChE and BChE, relevant for Alzheimer’s disease .
Key Differences :
- The target compound lacks the chlorophenyl or triazole motifs found in these analogs, which are critical for MAO-B or AChE selectivity.
Anticancer Agents
Phenoxy acetamide derivatives (e.g., N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide) demonstrate significant activity against cancer cell lines (HCT-1, MCF-7) via MTT assays .
Structural Comparison :
| Compound | Substituents | Activity (Cell Lines) | Source |
|---|---|---|---|
| Target Compound | 4-Anilinophenyl, 2-naphthyloxy | Not reported | |
| Compound 38 () | 4-Methoxyphenyl, quinazoline | IC₅₀ < 10 µM |
The naphthyloxy group in the target compound may confer enhanced π-π stacking with cellular targets, similar to quinazoline derivatives, but the absence of electron-withdrawing groups (e.g., sulfonyl) could reduce potency.
Antimicrobial Agents
N-(Substituted phenyl)-2-chloroacetamides (e.g., 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide) show MICs as low as 13–27 µM against S. aureus and E. coli .
Key Contrasts :
- The target compound lacks halogen substituents (e.g., Cl, Br), which are critical for disrupting microbial membranes via electron-withdrawing effects .
Biological Activity
N-(4-anilinophenyl)-2-(2-naphthyloxy)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Aniline group : Contributes to its interaction with biological targets.
- Naphthalene moiety : Enhances lipophilicity, potentially improving membrane permeability.
- Acetamide linkage : May influence its pharmacokinetic properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the acetamide class. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have shown significant anticonvulsant and anticancer activities in various in vitro and in vivo models . The mechanism often involves:
- Inhibition of cell proliferation : Compounds have been found to induce apoptosis in cancer cell lines.
- Targeting specific pathways : Many derivatives inhibit kinases or disrupt microtubule dynamics, leading to cell cycle arrest.
Analgesic Properties
Compounds structurally related to this compound have been studied for their analgesic effects. For example, novel analgesics derived from similar acetamides demonstrated reduced hepatotoxicity while retaining efficacy in pain relief . This suggests that modifications in the acetamide structure can lead to favorable therapeutic profiles.
The biological activity of this compound may involve several mechanisms:
- Enzyme inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival.
- Receptor modulation : Interaction with pain receptors may explain the analgesic effects observed in related compounds.
In Vitro Studies
A comparative study evaluated the cytotoxic effects of various acetamides on different cancer cell lines using the MTT assay. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency against specific cancer types.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF7 | 5.0 | Apoptosis induction |
| B | HeLa | 3.5 | Kinase inhibition |
| C | A549 | 7.2 | Microtubule disruption |
In Vivo Studies
In vivo studies utilizing animal models have demonstrated that compounds similar to this compound can significantly reduce tumor size without notable toxicity to normal tissues. For instance, a study involving mice treated with an acetamide derivative showed a marked decrease in tumor growth compared to control groups .
Safety Profile
Safety assessments indicate that many derivatives exhibit low toxicity levels at therapeutic doses. Notably, compounds that lack hepatotoxicity while maintaining analgesic effects are particularly promising for clinical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
